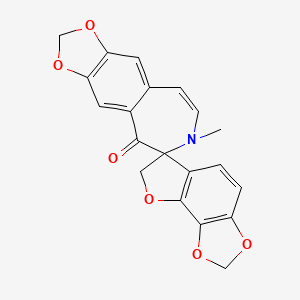

(2S)-2,6-diaminohexanoic acid; sulfurous acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-2,6-diaminohexanoic acid, also known as L-lysine, is an essential amino acid that plays a crucial role in various biological processes. Sulfurous acid, on the other hand, is a chemical compound with the formula H₂SO₃. It is a weak, dibasic acid that is typically encountered in aqueous solutions due to its instability in pure form .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (2S)-2,6-diaminohexanoic acid can be synthesized through several methods, including fermentation and chemical synthesis. The fermentation process involves the use of microorganisms such as Corynebacterium glutamicum, which can produce L-lysine from glucose under specific conditions. Chemical synthesis involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an amino acid .

Sulfurous acid is typically prepared by dissolving sulfur dioxide in water. The reaction is reversible and results in an equilibrium mixture containing sulfurous acid, sulfur dioxide, and water. This method is not commonly used for industrial production due to the instability of sulfurous acid in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: (2S)-2,6-diaminohexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. Major products formed from these reactions include different derivatives of L-lysine, such as N-acetyl-L-lysine .

Sulfurous acid primarily acts as a reducing agent and can undergo oxidation to form sulfuric acid. It also reacts with bases to form sulfites and bisulfites. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and bases like sodium hydroxide .

Wissenschaftliche Forschungsanwendungen

(2S)-2,6-diaminohexanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of peptides and proteins. In biology, it plays a crucial role in protein synthesis and is essential for growth and tissue repair. In medicine, L-lysine is used as a dietary supplement to treat conditions such as herpes simplex infections .

Sulfurous acid has applications in various industries, including food preservation and wine making. It is used as a preservative due to its antioxidant and antimicrobial properties. In the wine industry, sulfurous acid is added to control fermentation and protect wines from oxidation and microbial contamination .

Wirkmechanismus

The mechanism of action of (2S)-2,6-diaminohexanoic acid involves its incorporation into proteins during translation. It is recognized by transfer RNA (tRNA) and incorporated into the growing polypeptide chain by ribosomes. This process is essential for protein synthesis and cellular function .

Sulfurous acid exerts its effects primarily through its reducing properties. It can donate electrons to other molecules, thereby reducing them. This property is utilized in various chemical reactions and industrial applications .

Vergleich Mit ähnlichen Verbindungen

(2S)-2,6-diaminohexanoic acid can be compared with other essential amino acids such as arginine and histidine. While all three are essential for protein synthesis, L-lysine is unique in its role in collagen formation and calcium absorption .

Sulfurous acid can be compared with sulfuric acid and methane sulfonic acid. While all three are sulfur-containing acids, sulfurous acid is unique in its reducing properties and its role as an intermediate in the sulfur-oxygen cycle .

Similar Compounds

- Arginine

- Histidine

- Sulfuric acid

- Methane sulfonic acid

Eigenschaften

Molekularformel |

C6H16N2O5S |

|---|---|

Molekulargewicht |

228.27 g/mol |

IUPAC-Name |

(2S)-2,6-diaminohexanoic acid;sulfurous acid |

InChI |

InChI=1S/C6H14N2O2.H2O3S/c7-4-2-1-3-5(8)6(9)10;1-4(2)3/h5H,1-4,7-8H2,(H,9,10);(H2,1,2,3)/t5-;/m0./s1 |

InChI-Schlüssel |

GBHLHDYMUPKJKN-JEDNCBNOSA-N |

Isomerische SMILES |

C(CCN)C[C@@H](C(=O)O)N.OS(=O)O |

Kanonische SMILES |

C(CCN)CC(C(=O)O)N.OS(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-[8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B12295160.png)

![[2-Hydroxy-5-(5-hydroxy-3,4-disulfooxyoxan-2-yl)oxy-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B12295163.png)

![N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12295167.png)

![(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyl-oxan-2-yl]-1,5-diisocyano-2,5-dimethyl-decalin-2-ol](/img/structure/B12295175.png)

![9-(2-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-4,5-dimethoxyphenoxy)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12295180.png)

![N-[(12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295202.png)